
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is a chemical compound belonging to the phenethylamine class. It is structurally related to dopamine, a major human neurotransmitter, with methoxy groups replacing the hydroxy groups at the 3 and 4 positions . This compound is also closely related to mescaline, a well-known psychoactive substance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine (a related compound) was performed by Pictet and Finkelstein, starting from vanillin . The synthetic route involves multiple steps:
- Vanillin to 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide
- 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine
A shorter synthesis was later provided by Shulgin and Shulgin .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are typically synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- undergoes various chemical reactions, including:
- Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution : This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
- Oxidation : Potassium permanganate, chromium trioxide
- Reduction : Lithium aluminum hydride, sodium borohydride
- Substitution : Catalysts such as palladium on carbon, specific solvents like dimethylformamide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of various organic compounds.
- Biology : Studied for its potential effects on neurotransmitter systems.
- Medicine : Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, the compound can increase the levels of neurotransmitters such as dopamine and serotonin in the brain . This action is similar to that of other MAO inhibitors used in the treatment of depression and other neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds:
- 3,4-Dimethoxyphenethylamine : An analogue of dopamine with methoxy groups replacing the hydroxy groups at the 3 and 4 positions .
- Mescaline : A psychoactive compound with a similar structure, having an additional methoxy group at the 5 position .
- 3,4,5-Trimethoxyphenethylamine : Another related compound with three methoxy groups on the phenyl ring .
Uniqueness: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is unique due to its specific substitution pattern and its potential as a monoamine oxidase inhibitor. This makes it a valuable compound for research into neurotransmitter systems and potential therapeutic applications.
Propiedades
Número CAS |
55635-70-6 |
|---|---|
Fórmula molecular |
C18H23N5O2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethylimidazo[4,5-b]pyrazin-2-amine |
InChI |
InChI=1S/C18H23N5O2/c1-11-12(2)21-17-16(20-11)22-18(23(17)3)19-9-8-13-6-7-14(24-4)15(10-13)25-5/h6-7,10H,8-9H2,1-5H3,(H,19,20,22) |
Clave InChI |
HVYNUXBKWKUETH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)N=C(N2C)NCCC3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


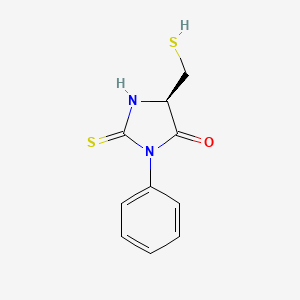

![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
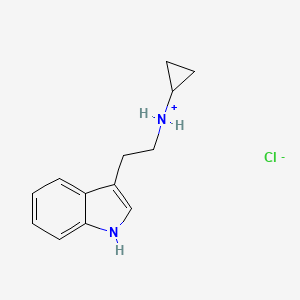
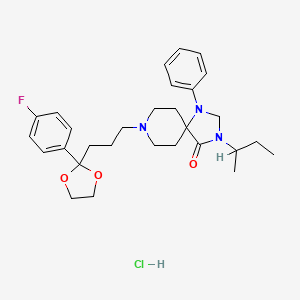
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)


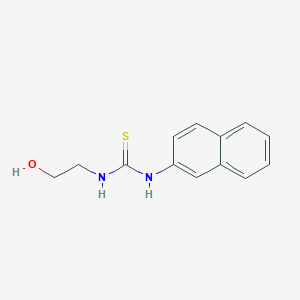
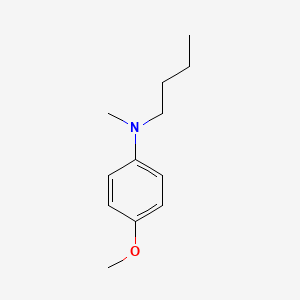
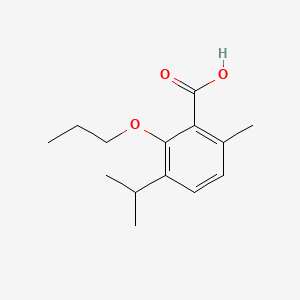
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)
